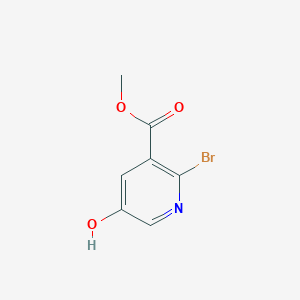

Methyl 2-bromo-5-hydroxynicotinate

Description

Methyl 2-bromo-5-hydroxynicotinate is a nicotinic acid derivative featuring a bromine atom at the 2-position and a hydroxyl group at the 5-position of the pyridine ring, esterified with a methyl group at the carboxylic acid position. The hydroxyl group enhances solubility in polar solvents, while the bromine atom facilitates cross-coupling reactions, making it valuable in Suzuki or Buchwald-Hartwig amination protocols .

Properties

CAS No. |

1256837-00-9 |

|---|---|

Molecular Formula |

C7H6BrNO3 |

Molecular Weight |

232.03 g/mol |

IUPAC Name |

methyl 2-bromo-5-hydroxypyridine-3-carboxylate |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3 |

InChI Key |

NMYPZBWLPGSJNE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-hydroxynicotinate can be synthesized through several methods. One common approach involves the bromination of methyl 5-hydroxynicotinate. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 2-position of the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions. The process requires precise control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-hydroxynicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the hydroxyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while oxidation and reduction reactions can produce corresponding ketones, aldehydes, or alcohols.

Scientific Research Applications

Methyl 2-bromo-5-hydroxynicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-hydroxynicotinate involves its interaction with specific molecular targets. The bromine and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism: Nicotinate vs. Isonicotinate Derivatives

- Methyl 2-bromo-5-hydroxyisonicotinate (CAS 1256810-42-0) :

This positional isomer substitutes the pyridine ring at the 4-position (isonicotinate framework) instead of the 3-position (nicotinate). The bromine and hydroxyl groups occupy analogous positions (2 and 5), but the altered ring substitution alters electronic distribution and steric accessibility, impacting reactivity in metal-catalyzed reactions .

Substituent Position and Functional Group Variations

Methyl 5-bromo-2-methoxynicotinate (CAS 122433-41-4)

- Molecular Formula: C₈H₈BrNO₃

- Key Differences : Bromine at 5-position, methoxy (-OCH₃) at 2-position.

- Implications : The methoxy group is electron-donating, reducing the pyridine ring’s electrophilicity compared to the hydroxyl-containing analog. This decreases hydrogen-bonding capacity and solubility in aqueous media .

Methyl 2-bromo-5-methylnicotinate (CAS 136227-39-9)

- Molecular Formula: C₈H₈BrNO₂

- Key Differences : Methyl group replaces hydroxyl at 5-position.

- Implications : The absence of a hydroxyl group reduces polarity, increasing lipophilicity. This enhances membrane permeability but limits solubility in hydrophilic environments .

Methyl 2-bromo-5-chloronicotinate (CAS 1214324-95-4)

- Molecular Formula: C₇H₅BrClNO₂

- Key Differences : Chlorine replaces hydroxyl at 5-position.

- Implications : Chlorine’s electronegativity and role as a leaving group make this compound more reactive in nucleophilic aromatic substitution (NAS) reactions compared to the hydroxyl analog .

Methyl 5-bromo-2-formylnicotinate (CAS 1710703-03-9)

Ester Group Modifications

Ethyl 2-(benzylamino)-5-bromonicotinate (CAS 1706453-44-2)

- Molecular Formula : C₁₅H₁₅BrN₂O₂

- Key Differences: Ethyl ester (vs. methyl) and benzylamino group at 2-position.

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Molecular Weight | Key Properties/Applications |

|---|---|---|---|---|---|

| Methyl 2-bromo-5-hydroxynicotinate | Not Provided | C₇H₅BrNO₃ | Br (2), -OH (5), -COOCH₃ | ~246.03 | High polarity, Suzuki coupling precursor |

| Methyl 2-bromo-5-hydroxyisonicotinate | 1256810-42-0 | C₇H₅BrNO₃ | Br (2), -OH (5), -COOCH₃ | ~246.03 | Altered reactivity due to isonicotinate framework |

| Methyl 5-bromo-2-methoxynicotinate | 122433-41-4 | C₈H₈BrNO₃ | Br (5), -OCH₃ (2), -COOCH₃ | 246.06 | Reduced electrophilicity, agrochemicals |

| Methyl 2-bromo-5-methylnicotinate | 136227-39-9 | C₈H₈BrNO₂ | Br (2), -CH₃ (5), -COOCH₃ | ~230.05 | Lipophilic, CNS drug intermediate |

| Methyl 2-bromo-5-chloronicotinate | 1214324-95-4 | C₇H₅BrClNO₂ | Br (2), -Cl (5), -COOCH₃ | 250.48 | NAS reactivity, antibiotic synthesis |

| Ethyl 2-(benzylamino)-5-bromonicotinate | 1706453-44-2 | C₁₅H₁₅BrN₂O₂ | Br (5), -NHCH₂C₆H₅ (2), -COOC₂H₅ | 335.20 | Enhanced metabolic stability, kinase inhibitors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.